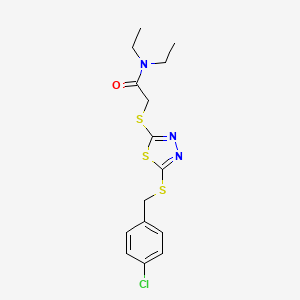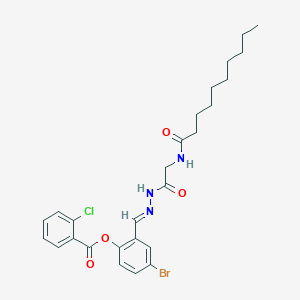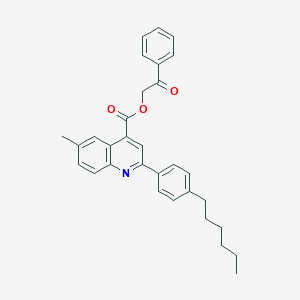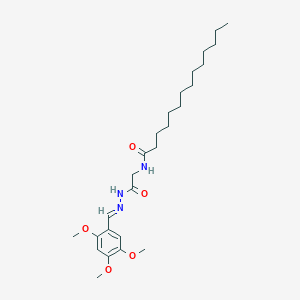
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Description: 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-diethylacetamide is a chemical compound with the molecular formula CHClNS. It falls within the class of thiadiazole derivatives.
Structure: The compound consists of a thiadiazole core with two thioether substituents and an N,N-diethylacetamide group.
Applications: Its unique structure makes it interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of the thiadiazole ring and subsequent functionalization. Specific synthetic routes may vary, but they often start from commercially available precursors.
Reaction Conditions: These reactions typically occur under inert atmosphere, using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specific studies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the thioether groups or the amide functionality.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, potential therapeutic applications, and toxicity.
Industry: Exploring its use in materials science, catalysis, or as a precursor for other compounds.
Mechanism of Action
Targets: The compound may interact with specific proteins, enzymes, or receptors due to its unique structure.
Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
Similar Compounds: Other thiadiazole derivatives, such as 2-(benzylthio)-5-((4-chlorobenzyl)thio)-1,3,4-thiadiazole, share some structural features.
Remember that this compound’s detailed characterization and applications may vary based on ongoing research and discoveries. For further information, consult scientific literature and databases
Properties
CAS No. |
476484-59-0 |
|---|---|
Molecular Formula |
C15H18ClN3OS3 |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C15H18ClN3OS3/c1-3-19(4-2)13(20)10-22-15-18-17-14(23-15)21-9-11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
TZDSKVHOFJXFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12034831.png)
![2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12034841.png)
![1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034858.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12034859.png)
![2-(3,5-Dimethyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12034863.png)
![N-(3-chloro-4-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12034870.png)
![2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12034875.png)


![N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide](/img/structure/B12034899.png)
